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Compound of Interest |

Compound Name: Ethyl 3-(3-aminophenyl)acrylate
CAS No.: 125872-97-1
Cat. No.: B189712

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(3-
aminophenyl)acrylate. Designed for researchers, scientists, and professionals in drug
development, this document offers a comprehensive examination of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural
elucidation and characterization of this compound. The methodologies and interpretations
presented herein are grounded in established scientific principles to ensure technical accuracy
and practical utility.

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable intermediate in organic synthesis, particularly
in the preparation of various heterocyclic compounds and pharmacologically active molecules.
Its structure combines three key functionalities: a primary aromatic amine, an ethyl ester, and
an a,B-unsaturated system. Accurate characterization of this molecule is paramount for its
effective use in research and development. This guide will detail the expected spectroscopic
signatures of Ethyl 3-(3-aminophenyl)acrylate and provide the rationale behind the
interpretation of its spectral data.
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I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual atoms.
For Ethyl 3-(3-aminophenyl)acrylate, both *H and 3C NMR are indispensable.

A. *H NMR Spectroscopy

Expected *H NMR Data (300 MHz, CDCls):

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.20 t,J=7.8Hz 1H Ar-H
~6.85 d,J=7.8Hz 1H Ar-H
~6.70 S 1H Ar-H
~6.60 d,J=7.8Hz 1H Ar-H
7.58 d,J=159Hz 1H =CH-Ar
6.35 d,J=159Hz 1H -CO-CH=
4.25 q,J=7.1Hz 2H -O-CH2-CHs
3.75 brs 2H -NH:2
1.33 t,J=7.1Hz 3H -O-CH2-CHs

Interpretation and Rationale:

The *H NMR spectrum provides a clear fingerprint of the molecule. The ethyl group of the ester
is readily identified by the characteristic quartet at approximately 4.25 ppm and the triplet at
1.33 ppm.[1][2][3][4] The integration of these signals corresponds to two and three protons,
respectively. The protons of the acrylate double bond appear as two doublets with a large
coupling constant (J = 15.9 Hz), indicative of a trans configuration. The downfield shift of the
proton at ~7.58 ppm is due to its proximity to the deshielding aromatic ring.
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The aromatic region will display a complex pattern corresponding to the 1,3-disubstituted
benzene ring. The exact chemical shifts and coupling patterns can be influenced by the solvent
and the electronic effects of the substituents. The broad singlet at approximately 3.75 ppm is
characteristic of the primary amine protons; its chemical shift can vary with concentration and
temperature due to hydrogen bonding.

Experimental Protocol: tH NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(3-aminophenyl)acrylate
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

¢ Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

Number of scans: 16-32

o

[e]

Relaxation delay: 1-2 seconds

o

Pulse width: 90°

[¢]

Spectral width: 0-12 ppm

e Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase
and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at
0.00 ppm.

Workflow for *H NMR Analysis:
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Caption: Workflow for acquiring and analyzing a *H NMR spectrum.

B. ©*C NMR Spectroscopy

Expected 3C NMR Data (75 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment
~167.0 C=0
~147.0 Ar-C-NH:z
~144.0 =CH-Ar
~135.0 Ar-C
~129.5 Ar-CH
~118.0 -CO-CH=
~117.0 Ar-CH
~115.0 Ar-CH
~60.5 -O-CH2-
~14.5 -CHs

Interpretation and Rationale:

The 13C NMR spectrum complements the *H NMR data. The carbonyl carbon of the ester is
expected to resonate at the most downfield position, around 167.0 ppm. The carbons of the
aromatic ring will appear in the range of 115-147 ppm.[5][6][7][8] The specific chemical shifts
are influenced by the electron-donating amino group and the electron-withdrawing acrylate
substituent. The two olefinic carbons will have distinct chemical shifts due to their different
electronic environments. The carbons of the ethyl group will appear in the upfield region of the
spectrum.

Experimental Protocol: 3C NMR Spectroscopy
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o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a
shorter time.

 Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

o

Number of scans: 512-1024 (or more)

[¢]

Relaxation delay: 2-5 seconds

[¢]

Pulse program: Proton-decoupled

[e]

Spectral width: 0-200 ppm

e Processing: Apply a Fourier transform, phase and baseline correction, and reference the
spectrum to the CDClIs solvent peak at 77.16 ppm.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Data (ATR):
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Wavenumber (cm~?) Intensity Assignment
3450-3300 Medium, sharp (doublet) N-H stretch (primary amine)
3050-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch

C=0 stretch (a,B-unsaturated
1710-1690 Strong, sharp

ester)

) C=C stretch (alkene and

1630-1600 Medium _

aromatic)
1620-1580 Medium N-H bend (primary amine)
1300-1000 Strong C-O stretch (ester)
980 Strong =C-H bend (trans alkene)

Aromatic C-H out-of-plane
850-750 Strong

bend (meta-disubstituted)

Interpretation and Rationale:

The IR spectrum of Ethyl 3-(3-aminophenyl)acrylate will exhibit several characteristic
absorption bands. The primary amine will show two distinct N-H stretching bands in the 3450-
3300 cm~1 region.[9][10][11] The strong, sharp peak around 1700 cm~1 is indicative of the
carbonyl group of the a,3-unsaturated ester.[9] Conjugation with the double bond lowers the
stretching frequency compared to a saturated ester. The C=C stretching of the acrylate and the
aromatic ring will appear in the 1630-1600 cm~1 region.[12][13][14] A strong band around 980
cm~1is a key indicator of the trans geometry of the double bond. The substitution pattern on
the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint
region.[12][13][14]

Experimental Protocol: FT-IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.
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e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

o Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to
the sample to ensure good contact and collect the sample spectrum.

o Parameters:
o Resolution: 4 cm~
o Number of scans: 16-32
o Spectral range: 4000-400 cm—1

e Processing: The software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Workflow for FT-IR Analysis:
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Caption: Workflow for acquiring and analyzing an FT-IR spectrum using an ATR accessory.
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lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron lonization - El):
e Molecular lon (M*): m/z 191

e Key Fragments:

o

m/z 162: [M - C2Hs]* (loss of ethyl group)

(¢]

m/z 146: [M - OCH2CHs]* (loss of ethoxy group)

m/z 118: [M - COOC:zHs]* (loss of ethyl carboxylate group)

[¢]

[¢]

m/z 92: [H2N-CeHa-CH]*
Interpretation and Rationale:

In Electron lonization (EI) mass spectrometry, the molecular ion peak (M*) is expected at m/z
191, corresponding to the molecular weight of Ethyl 3-(3-aminophenyl)acrylate. The
fragmentation pattern will be characteristic of an ethyl ester and an aromatic amine. Common
fragmentation pathways include the loss of the ethyl group (m/z 162) and the ethoxy group
(m/z 146).[15][16][17] Cleavage of the ester group can also lead to a fragment at m/z 118. The
fragment at m/z 92 is characteristic of the aminophenyl moiety.

Experimental Protocol: Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 |onization: Use a standard electron ionization source with an electron energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF)
mass analyzer.
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o Detection: The ions are detected, and their abundance is plotted against their mass-to-
charge ratio.

Workflow for Mass Spectrometry Analysis:

‘Sample Introduction W ( Tonization & Fragmentation W I Mass Analysis & Detection
@ L Electron Impact (70 V) Formation of M-+ and Fragments PR Separation by m/z Detection

Identify Molecular lon WY Analyze Fragmentation Patter

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing an EI mass spectrum.

IV. Conclusion

The comprehensive analysis of *H NMR, 3C NMR, IR, and Mass Spectrometry data provides a
self-validating system for the structural confirmation of Ethyl 3-(3-aminophenyl)acrylate. The
congruence of the data from these orthogonal analytical techniques provides high confidence
in the identity and purity of the compound. This guide serves as a practical reference for
scientists engaged in the synthesis, characterization, and application of this important chemical
intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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